1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
Description
1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one is a substituted acetophenone derivative featuring bromo (-Br) and trifluoromethoxy (-OCF₃) groups at the 3- and 5-positions of the phenyl ring, respectively. The meta-substitution pattern creates a sterically and electronically distinct environment compared to ortho- or para-substituted analogs, impacting its physicochemical and biological behavior.
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVJLEHVWNKRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Optimization Parameters
-
Solvent Selection : THF is preferred for its ability to stabilize Grignard intermediates, achieving yields >90%.
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Temperature Control : Reactions are conducted at 65–70°C to prevent side reactions such as over-bromination.
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Workup : Excess acetic anhydride is quenched with aqueous NaOH (pH 8–8.5), followed by extraction with tert-butyl methyl ether.
Table 1: Grignard Method Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 65–70°C | |
| Yield | 93.7% (assay) | |
| Purity | 95% (GC analysis) |
Friedel-Crafts Acylation of Pre-Functionalized Arenes
Substrate Preparation
The trifluoromethoxy and bromo substituents are introduced prior to acylation to avoid regiochemical complications.
Trifluoromethoxylation
3-Bromo-5-hydroxybenzene undergoes trifluoromethoxylation using trifluoromethyl triflate (CF₃OTf) in the presence of a base (e.g., K₂CO₃).
Bromination
Electrophilic bromination of 3-trifluoromethoxy-5-acetophenone is achieved with Br₂ in acetic acid, selectively targeting the para position relative to the acetyl group.
Table 2: Bromination Reaction Parameters
Halogen Exchange Strategies
Lithium-Halogen Exchange
Aryl iodides or chlorides are converted to bromides via lithium-halogen exchange using n-BuLi, followed by quenching with Br₂. This method is less common due to handling challenges but offers high selectivity.
Example Protocol
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Lithiation :
-
Bromination :
Table 3: Halogen Exchange Efficiency
| Starting Material | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| 3-Iodo-5-(trifluoromethoxy)acetophenone | 68 | 89 | |
| 3-Chloro-5-(trifluoromethoxy)acetophenone | 72 | 91 |
Catalytic Bromination Using N-Bromosuccinimide (NBS)
Radical-Initiated Bromination
NBS in the presence of azobisisobutyronitrile (AIBN) selectively brominates the aryl ring at the 3-position, avoiding over-bromination.
Reaction Conditions
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Solvent : Octane or CCl₄
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Temperature : 70–80°C
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Time : 2–3 hours
Table 4: NBS Bromination Performance
| Parameter | Value | Source |
|---|---|---|
| NBS Equivalents | 1.1 | |
| AIBN Loading | 0.5 mol% | |
| Yield | 84% |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.
Cost Analysis
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Grignard Method : ~$12.50 per gram (raw materials)
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Friedel-Crafts Route : ~$18.00 per gram (catalyst costs)
Purification and Characterization
Chemical Reactions Analysis
1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include sodium hydride and potassium carbonate.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one has shown potential as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity against specific targets.
Case Study: Inhibition of Enzymatic Activity
A study demonstrated that derivatives of this compound exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The introduction of bromine and trifluoromethoxy groups significantly influenced the inhibitory potency, suggesting that structural modifications can tailor activity profiles for therapeutic applications .
| Compound | MAO-B Inhibition IC50 (µM) |
|---|---|
| CC1 | 7.00 |
| CC2 | >10 |
Agrochemicals
The compound's halogenated nature makes it a candidate for developing agrochemicals, particularly pesticides. The trifluoromethoxy group enhances lipophilicity, which can improve the compound's ability to penetrate plant tissues.
Case Study: Pesticidal Activity
Research has indicated that similar trifluoromethylated compounds possess significant fungicidal properties, and it is hypothesized that this compound may exhibit comparable efficacy against certain plant pathogens .
Material Science
In material science, this compound can serve as a building block for synthesizing fluorinated polymers and materials with unique electronic properties. The presence of bromine and trifluoromethoxy groups can impart desirable characteristics such as increased thermal stability and chemical resistance.
Table: Properties of Fluorinated Polymers Derived from Halogenated Compounds
| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Applications |
|---|---|---|---|
| Fluorinated Polyethylene | >300 | Excellent | Coatings, Insulation |
| Fluorinated Epoxy | >250 | Good | Adhesives, Composites |
Mechanism of Action
The mechanism by which 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and trifluoromethoxy groups can form specific interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ethanone group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Insights :
Positional Isomerism and Reactivity
Key Insights :
- Ortho-substitution : Compounds with substituents in adjacent positions (e.g., 2-Br and 2-OCF₃ in ) may exhibit steric hindrance, reducing reaction yields or altering biological activity.
- α-Substitution: The addition of a chlorine atom on the ethanone α-carbon (as in ) enhances electrophilicity, making the compound more reactive toward nucleophiles.
Heterocyclic and Complex Structural Analogs
Key Insights :
- Heterocycles : Introduction of thiazole () or piperazine () moieties expands applications in drug discovery but complicates synthesis.
- Biological activity: Complex analogs like QD10 demonstrate dual antioxidant and receptor-binding properties, highlighting the versatility of ethanone-based scaffolds .
Biological Activity
1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one is a synthetic organic compound notable for its unique structural features, including a bromine atom and a trifluoromethoxy group. These functional groups contribute significantly to its biological activity, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry.
The compound's chemical structure can be represented as follows:
It has a molecular weight of approximately 335.04 g/mol. The presence of the bromine and trifluoromethoxy groups enhances its reactivity and interaction with biological targets.
This compound exhibits its biological effects primarily through interactions with enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The bromine atom can form specific interactions with active sites on enzymes, potentially leading to inhibition. This is particularly relevant in studies focused on enzyme-ligand interactions.
- Hydrogen Bonding : The ethanone group can participate in hydrogen bonding, further stabilizing interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing bromine and trifluoromethoxy groups have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study reported minimum inhibitory concentrations (MICs) for related compounds ranging from 4 to 20 µg/mL against MRSA strains .
Cytotoxicity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain types of cancer cells, although detailed studies are required to elucidate the underlying mechanisms.
Case Studies
- Study on Enzyme Inhibition : A research article highlighted the use of this compound in enzyme inhibition assays. The compound was found to significantly inhibit target enzymes involved in bacterial metabolism, indicating potential as an antibacterial agent.
- Anticancer Activity : Another study investigated the compound's effects on human cancer cell lines. Results showed that it could reduce cell viability through mechanisms involving reactive oxygen species (ROS) generation and subsequent apoptosis .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other halogenated phenyl ethanones:
| Compound Name | Structure | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| 1-Bromo-3-(trifluoromethyl)benzene | Structure | 20 | Moderate antibacterial activity |
| 2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one | Structure | 10 | Enhanced antibacterial activity |
| 3-Bromoacetophenone | Structure | 15 | Anticancer properties |
Q & A
Q. Key Considerations :
- Use anhydrous solvents (e.g., acetonitrile) and catalysts like K₂CO₃ to facilitate substitution reactions .
- Monitor reaction progress via TLC or LC-MS to optimize yields .
How can X-ray crystallography confirm the molecular structure of this compound?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Using the SHELX suite (e.g., SHELXL for refinement):
- Grow high-quality crystals via slow evaporation in a solvent like dichloromethane/hexane.
- Collect diffraction data and refine the structure, paying attention to the positions of bromo and trifluoromethoxy groups. Disordered trifluoromethoxy moieties may require constraints during refinement .
- Validate bond lengths and angles against similar halogenated aryl ketones in the Cambridge Structural Database (CSD) .
What spectroscopic techniques are effective for characterizing this compound, and what key spectral features should researchers anticipate?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- LC-MS : Expect a molecular ion peak at m/z = 297 (C₉H₆BrF₃O₂) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
What challenges arise in optimizing reaction yields for halogenated aryl ketones, and how can they be addressed?
Q. Methodological Answer :
- Low Reactivity : Electron-withdrawing groups slow electrophilic substitution. Mitigate by using excess Lewis acids (e.g., AlCl₃) or high-boiling solvents like nitrobenzene .
- Byproduct Formation : Competing para-substitution or over-oxidation. Use selective protecting groups (e.g., silyl ethers) for the trifluoromethoxy moiety .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) effectively separates the product from halogenated impurities .
How do bromo and trifluoromethoxy groups influence reactivity in nucleophilic substitution?
Q. Methodological Answer :
- Bromo Group : Acts as a leaving group in SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF). The meta-directing nature of trifluoromethoxy ensures substitutions occur at positions 2 or 4 relative to the acetyl group .
- Trifluoromethoxy Group : Enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reagents) .
Advanced Research Questions
How to resolve discrepancies between experimental and computational NMR chemical shifts?
Q. Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Adjust for solvent effects (e.g., CDCl₃) using the IEF-PCM model. Discrepancies >0.5 ppm may indicate conformational flexibility or hydrogen bonding .
How to design experiments probing kinetic vs. thermodynamic control in reactions?
Q. Methodological Answer :
- Vary reaction temperature and time:
- Low Temperature (0°C) : Favors kinetic products (e.g., para-substitution).
- High Temperature (reflux) : Favors thermodynamic products (e.g., meta-substitution).
- Use quenching experiments and HPLC to track intermediate formation .
Best practices for handling and storing this compound?
Q. Methodological Answer :
- Storage : Keep at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the trifluoromethoxy group .
- Safety : Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity .
How can this compound serve as a pharmaceutical precursor?
Q. Methodological Answer :
- Drug Development : The bromo group enables cross-coupling (e.g., Suzuki) to introduce heterocycles, while the ketone can be reduced to a chiral alcohol for kinase inhibitors .
- Biological Probes : Fluorescent tags or radiolabels (e.g., ¹⁸F) can be introduced via nucleophilic substitution .
Strategies to mitigate side reactions during functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
